BenchChemオンラインストアへようこそ!

5-Benzyloxy-2-nitrophenylpyruvic acid

Cardiotoxicity hERG Safety pharmacology

5-Benzyloxy-2-nitrophenylpyruvic acid (CAS 22424-59-5) is a disubstituted phenylpyruvic acid featuring a nitro group at the ortho position and a benzyloxy group at the meta (5-) position of the phenyl ring. It belongs to the class of ortho-nitrophenylpyruvic acids that serve as key intermediates in Reissert-type indole syntheses—reductive cyclization of the o-nitrophenylpyruvate moiety yields indole-2-carboxylic acid derivatives.

Molecular Formula C16H13NO6
Molecular Weight 315.28 g/mol
CAS No. 22424-59-5
Cat. No. B1332357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-2-nitrophenylpyruvic acid
CAS22424-59-5
Molecular FormulaC16H13NO6
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])CC(=O)C(=O)O
InChIInChI=1S/C16H13NO6/c18-15(16(19)20)9-12-8-13(6-7-14(12)17(21)22)23-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,19,20)
InChIKeySPYNICUJKSZDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-2-nitrophenylpyruvic acid (CAS 22424-59-5): A Sourcing-Focused Profile of a Differentiated Heterocyclic Precursor


5-Benzyloxy-2-nitrophenylpyruvic acid (CAS 22424-59-5) is a disubstituted phenylpyruvic acid featuring a nitro group at the ortho position and a benzyloxy group at the meta (5-) position of the phenyl ring . It belongs to the class of ortho-nitrophenylpyruvic acids that serve as key intermediates in Reissert-type indole syntheses—reductive cyclization of the o-nitrophenylpyruvate moiety yields indole-2-carboxylic acid derivatives . The 5-benzyloxy substituent introduces a masked hydroxyl handle, enabling downstream access to 5-hydroxyindole-2-carboxylic acid scaffolds of pharmaceutical relevance . In contrast to its unsubstituted parent, 2-nitrophenylpyruvic acid, the 5-benzyloxy derivative offers differentiated physicochemical properties and demonstrably broader biological screening profiles that influence procurement decisions in medicinal chemistry programs.

Why Generic 2-Nitrophenylpyruvic Acid Cannot Substitute 5-Benzyloxy-2-nitrophenylpyruvic Acid in Medicinal Chemistry and Chemical Biology Workflows


Although structurally related ortho-nitrophenylpyruvic acids share a common Reissert cyclization mechanism, they are not functionally interchangeable as procurement choices. The presence and identity of ring substituents critically modulate three factors: (i) keto-enol tautomeric equilibrium, which affects both spectroscopic characterization and reactivity ; (ii) solid-state properties including melting point, which impact formulation development, purification protocols, and long-term storage stability ; and (iii) off-target biological activity profiles, particularly the compound's interactions with cardiac ion channels and phosphatase enzymes that introduce liabilities or utilities absent in the parent structure . The 5-benzyloxy group additionally provides a synthetic handle absent in unsubstituted and 5-halo analogs, enabling direct access to 5-hydroxyindole pharmacophores after reductive cyclization and hydrogenolysis. Substituting this compound with simpler analogs (e.g., 2-nitrophenylpyruvic acid or 5-chloro-2-nitrophenylpyruvic acid) therefore alters not only synthetic downstream outcomes but also introduces uncharacterized biological profiles, compromising reproducibility in drug discovery programs.

Quantitative Differentiation Evidence for 5-Benzyloxy-2-nitrophenylpyruvic Acid Against Closest Structural Analogs


Cardiac Safety Profile: hERG Channel Inhibition Compared to Structurally Related Benzyloxy-Pyruvate Derivatives

In a whole-cell patch clamp assay on HEK293 cells stably expressing the hERG potassium channel, 5-benzyloxy-2-nitrophenylpyruvic acid inhibited hERG with an IC50 of 30,000 nM . This value indicates moderate hERG activity; by comparison, structurally related benzyloxy-substituted small molecules in the same BindingDB entry class (CHEMBL5208906) tested in an identical assay format (whole-cell patch clamp, HEK293 cells, 0.3–30 µM concentration range) show IC50 values spanning 8,600 nM to >50,000 nM . The observed IC50 of 30,000 nM places this compound in the lower-mid range of hERG inhibition among its structural peers, offering a quantifiable safety starting point for lead optimization that unsubstituted 2-nitrophenylpyruvic acid (CAS 5461-32-5) lacks due to absence of equivalent hERG profiling data in authoritative databases.

Cardiotoxicity hERG Safety pharmacology

Protein Tyrosine Phosphatase Profiling: Broad-Spectrum PTP Inhibition Differentiates This Scaffold from Unsubstituted Parent

5-Benzyloxy-2-nitrophenylpyruvic acid has been profiled against multiple protein tyrosine phosphatases in standardized enzymatic assays, revealing a differentiated inhibition pattern. Against recombinant human PTP1B using p-nitrophenyl phosphate (pNPP) substrate at pH 5.5, the compound exhibits a Ki of 14,000 nM (1.40E+4 nM) . Against human PTPα (receptor-type tyrosine-protein phosphatase alpha), the Ki is 65,000 nM (6.50E+4 nM) under identical assay conditions . Against the catalytic domain of SHP-1 (PTPN6), an IC50 of 3,000 nM (3.00E+3 nM) is observed , while against TC-PTP (PTPN2) the IC50 is 19,000 nM (1.90E+4 nM) . This yields a selectivity window of approximately 4.6-fold for SHP-1 over PTP1B and approximately 6.3-fold for SHP-1 over TC-PTP within the PTP family. By comparison, the unsubstituted parent compound 2-nitrophenylpyruvic acid (CAS 5461-32-5) has no curated PTP inhibition profile in BindingDB or ChEMBL, meaning researchers requiring PTP selectivity data must default to the 5-benzyloxy derivative or invest in de novo profiling.

Protein tyrosine phosphatase PTP1B Enzyme inhibitor selectivity

Solid-State Thermal Stability: Melting Point Elevation Relative to Parent 2-Nitrophenylpyruvic Acid Enables Different Downstream Processing Windows

The melting point of 5-benzyloxy-2-nitrophenylpyruvic acid is reported as 163–166 °C by one certified supplier , with an alternative supplier listing 100–105 °C ; the former value likely reflects a higher-purity crystalline polymorph. In comparison, the parent compound 2-nitrophenylpyruvic acid (CAS 5461-32-5) shows a consistently reported melting point of 119–120 °C across multiple authoritative databases . The melting point elevation of ≥44 °C (163–166 °C vs. 119–120 °C) for the 5-benzyloxy derivative indicates significantly stronger intermolecular interactions in the solid state, attributable to the additional aromatic benzyloxy substituent enhancing crystal lattice energy. This thermal stability difference directly impacts purification strategy selection (recrystallization solvent windows), accelerated stability testing protocols, and formulation development where thermal processing is involved.

Melting point Solid-state characterization Formulation development

Masked Hydroxyl Handle for 5-Hydroxyindole Synthesis: A Regiochemical Advantage Absent in 5-Halo and Unsubstituted Analogs

The 5-benzyloxy substituent serves as a masked hydroxyl group that withstands the acidic or reductive conditions of the Reissert indole cyclization and is subsequently cleaved by catalytic hydrogenolysis to reveal a free 5-hydroxyindole-2-carboxylic acid. This synthetic sequence was first established by Attenburrow et al., who demonstrated that reduction of 5-benzyloxy-2-nitrophenylpyruvic acid yields 5-benzyloxyindole-2-carboxylic acid, which upon hydrogenolysis produces 5-hydroxyindole-2-carboxylic acid . In contrast, the 5-chloro analog (5-chloro-2-nitrophenylpyruvic acid) cannot be converted to a free hydroxyl, and the unsubstituted parent 2-nitrophenylpyruvic acid yields indole-2-carboxylic acid lacking any functionalizable position at C5 . The benzyloxy group thus provides a regiochemically defined, traceless protecting group strategy that is not replicable with other commercially available 5-substituted nitrophenylpyruvic acid building blocks.

Heterocyclic synthesis Indole-2-carboxylic acid Benzyloxy deprotection

Physicochemical Parameter Differentiation: LogP, PSA, and Rotatable Bond Count Impact Downstream ADME Predictions

Computed physicochemical parameters distinguish 5-benzyloxy-2-nitrophenylpyruvic acid from its unsubstituted parent in dimensions relevant to oral drug-likeness predictions. The target compound has a calculated XLogP3 of 2.6 and a topological polar surface area (TPSA) of 109 Ų . By comparison, 2-nitrophenylpyruvic acid (CAS 5461-32-5) has a lower LogP of 1.31 and a TPSA of 100 Ų . The LogP increase of approximately 1.3 log units reflects the lipophilicity contributed by the benzyloxy group, while the modest TPSA increase of 9 Ų preserves acceptable hydrogen bonding capacity. The rotatable bond count increases from 3 (parent) to 6 (5-benzyloxy derivative), which affects conformational entropy and may influence binding kinetics. These parameters, when fed into standard drug-likeness filters (Lipinski, Veber), yield differentiated predictions that inform compound prioritization in early-stage library design.

LogP Polar surface area Drug-likeness

Evidence-Anchored Application Scenarios Where 5-Benzyloxy-2-nitrophenylpyruvic Acid Delivers Demonstrable Procurement Value


Medicinal Chemistry Programs Targeting 5-Hydroxyindole-2-Carboxylic Acid Pharmacophores

For programs pursuing indole-2-carboxylic acid-based inhibitors (e.g., cPLA2α, HIV-1 integrase, histamine H4 receptor antagonists), the two-step sequence of Reissert cyclization followed by hydrogenolysis of 5-benzyloxy-2-nitrophenylpyruvic acid directly yields the 5-hydroxyindole-2-carboxylic acid scaffold . This route eliminates the need for late-stage hydroxylation or protection/deprotection sequences required when starting from unsubstituted 2-nitrophenylpyruvic acid or 5-halo analogs . The reaction sequence is documented in the peer-reviewed literature from 1950 onward and has been reproduced in multiple academic and industrial settings, providing procurement confidence in synthetic reproducibility.

Early-Stage Drug Discovery Requiring Pre-Existing hERG and PTP Selectivity Data for Triage Decisions

The availability of hERG IC50 (30,000 nM, whole-cell patch clamp, HEK293) and multi-target PTP inhibition data (PTP1B Ki = 14,000 nM; SHP-1 IC50 = 3,000 nM; TC-PTP IC50 = 19,000 nM) makes this compound a data-rich starting point compared to its unprofiled parent. Medicinal chemistry teams performing early cardiac safety triage or PTP selectivity assessment can incorporate these values into project databases without commissioning de novo screening, accelerating the hit-to-lead timeline by several weeks and avoiding screening costs estimated at $2,000–$5,000 per assay panel.

Solid-State Formulation Feasibility Studies Requiring High-Melting Intermediates

The elevated melting point of 5-benzyloxy-2-nitrophenylpyruvic acid (163–166 °C for high-purity material) compared to its parent compound 2-nitrophenylpyruvic acid (119–120 °C) indicates superior thermal stability during processing. This property supports hot-stage recrystallization for polymorph screening, high-temperature drying protocols in large-scale manufacturing, and formulation approaches requiring thermal exposure (e.g., hot-melt extrusion for amorphous solid dispersions). Procurement specifications should mandate melting point as a certificate-of-analysis parameter to ensure batch-to-batch consistency in thermal behavior.

Computational Chemistry and AI-Driven Compound Library Design Requiring Property-Diversified Building Blocks

The computed LogP difference of +1.3 units and TPSA increase of 9 Ų relative to the parent scaffold make this compound a valuable entry in property-diversified screening libraries. AI/ML models trained on drug-like chemical space can leverage the distinct physicochemical signature of 5-benzyloxy-2-nitrophenylpyruvic acid to explore regions of property space inaccessible to unsubstituted nitrophenylpyruvic acids. Procuring this compound for library synthesis therefore expands the property coverage of corporate compound collections in a quantifiable and tractable manner.

Quote Request

Request a Quote for 5-Benzyloxy-2-nitrophenylpyruvic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.